1-(2-chlorophenyl)-4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
This compound features a piperazine core substituted with a 2-chlorophenyl group at position 1 and a 1,2,3-triazole ring at position 4 via a carbonyl linker. The triazole is further substituted with a 4-ethylphenyl group. Its design aligns with trends in hybrid heterocyclic systems, leveraging piperazine’s flexibility and triazole’s metabolic stability .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-ethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c1-2-16-7-9-17(10-8-16)27-15-19(23-24-27)21(28)26-13-11-25(12-14-26)20-6-4-3-5-18(20)22/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGCBXVVBRENIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Triazole Hybrids
Key Compounds :
Compound 11h (): 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine.
- BAK 05-26 (10a) (): 1-(2,3-Dichlorophenyl)-4-(4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butyl)piperazine. Substituents: Naphthalen-2-yl on triazole, 2,3-dichlorophenyl on piperazine. Yield: 88%.
Structural Insights :
Piperazine Derivatives with Halogenated Aryl Groups
Key Compounds :
Compound 19 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine.
- Substituents: 2-chlorophenyl on piperazine, dihydroindenyl-phenethyl linker.
- Physical Properties: Melting point 91.4–92.1°C, 43% yield.
- Relevance: Direct structural analog with a 2-chlorophenyl group but lacks the triazole-carbonyl linkage, highlighting the importance of the triazole moiety in target engagement .
Compound 56 (): 22-(2-(4-(4-(2-Chlorophenyl)-piperazin-1-yl)-methyl)-1H-1,2,3-triazol-1-yl)-22-deoxy pleuromutilin.
Antimicrobial Activity :
- highlights azole-containing piperazines with MIC values of 3.1–25 µg/mL against bacterial/fungal strains. The target compound’s triazole and ethylphenyl groups may similarly contribute to antimicrobial potency, though direct data are lacking .
- Compound 8 (): (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine showed strong antibacterial activity, suggesting that chloroaryl-piperazine hybrids are pharmacologically relevant .
Cytotoxicity :
Data Tables
Table 1: Structural and Physical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
